molecular formula C27H26N2O4 B12166597 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12166597
M. Wt: 442.5 g/mol
InChI Key: IBPGSXROFBORBX-UHFFFAOYSA-N
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Description

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a benzo[c]chromene core linked to a tetrahydrocarbazole moiety via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c]chromene core can undergo oxidation reactions to form quinones.

    Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzo[c]chromene core and tetrahydrocarbazole moiety may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of a benzo[c]chromene core and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30)

InChI Key

IBPGSXROFBORBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O

Origin of Product

United States

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